
Plevitrexed, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Plevitrexed ist eine chirale Verbindung, die aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin, großes Interesse in der wissenschaftlichen Gemeinschaft geweckt hat. Diese Verbindung ist bekannt für ihre einzigartige Stereochemie, die eine entscheidende Rolle für ihre biologische Aktivität und Wechselwirkungen mit anderen Molekülen spielt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-Plevitrexed umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte im Syntheseweg sind:
Chirale Auflösung: Die Trennung des Racemats in seine Enantiomere, oft unter Verwendung von chiraler Chromatographie oder Kristallisationstechniken.
Chemische Umwandlung: Die Umwandlung des aufgelösten Enantiomers in (R)-Plevitrexed durch eine Reihe chemischer Reaktionen wie Oxidation, Reduktion und Substitutionsreaktionen.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit und einen hohen Enantiomerenüberschuss zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von (R)-Plevitrexed großtechnische chirale Auflösungsprozesse umfassen, gefolgt von chemischen Umwandlungen unter kontrollierten Bedingungen. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungstechniken stellt die gleichbleibende Qualität und Ausbeute der Verbindung sicher.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-plevitrexed typically involves several steps, starting from readily available starting materials. The key steps in the synthetic route include:
Chiral Resolution: The separation of the racemic mixture into its enantiomers, often using chiral chromatography or crystallization techniques.
Chemical Transformation: The conversion of the resolved enantiomer into ®-plevitrexed through a series of chemical reactions, such as oxidation, reduction, and substitution reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of ®-plevitrexed may involve large-scale chiral resolution processes, followed by chemical transformations under controlled conditions. The use of automated systems and advanced purification techniques ensures the consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
Reaktionstypen
(R)-Plevitrexed durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid können (R)-Plevitrexed in reduzierte Formen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen an (R)-Plevitrexed durch andere Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Nucleophile wie Halogenide, Amine und Thiole unter verschiedenen Lösungsmittelbedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von (R)-Plevitrexed führen kann.
Wissenschaftliche Forschungsanwendungen
(R)-Plevitrexed hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als chiraler Baustein bei der Synthese komplexer Moleküle und als Reagenz in stereoselektiven Reaktionen verwendet.
Biologie: Studien zu seinen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren und seinem Potenzial als biochemisches Werkzeug.
Medizin: Untersuchung seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten.
Industrie: Verwendung bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von (R)-Plevitrexed beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Stereochemie der Verbindung spielt eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität. Die beteiligten Pfade können die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Störung zellulärer Prozesse umfassen.
Wirkmechanismus
The mechanism of action of ®-plevitrexed involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-Plevitrexed: Das Enantiomer von (R)-Plevitrexed, das unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen kann.
Methotrexat: Eine strukturell verwandte Verbindung, die als Chemotherapeutikum verwendet wird.
Pemetrexed: Ein weiteres Antifolatmedikament mit ähnlichen therapeutischen Anwendungen.
Einzigartigkeit
(R)-Plevitrexed ist aufgrund seiner spezifischen Stereochemie einzigartig, die seine biologische Aktivität und Wechselwirkungen beeinflusst. Im Vergleich zu seinem Enantiomer und anderen ähnlichen Verbindungen kann (R)-Plevitrexed unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen macht.
Eigenschaften
CAS-Nummer |
153537-74-7 |
|---|---|
Molekularformel |
C26H25FN8O4 |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
(2R)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m1/s1 |
InChI-Schlüssel |
IEJSCSAMMLUINT-OAQYLSRUSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C |
Kanonische SMILES |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



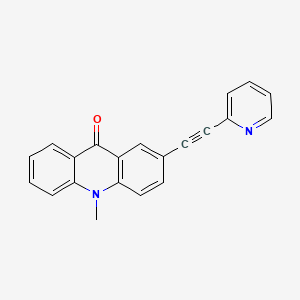
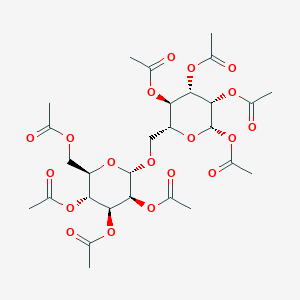
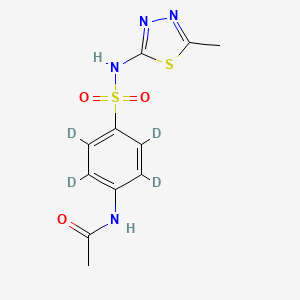
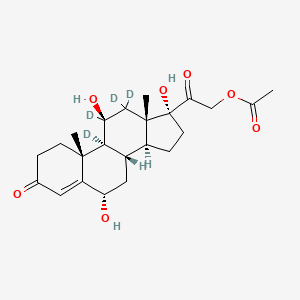
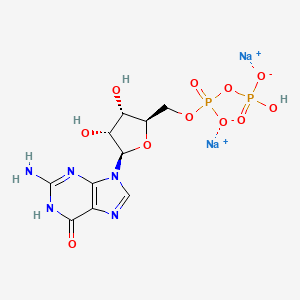

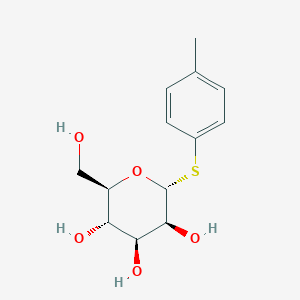
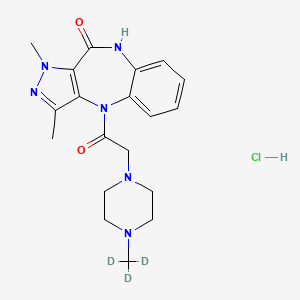
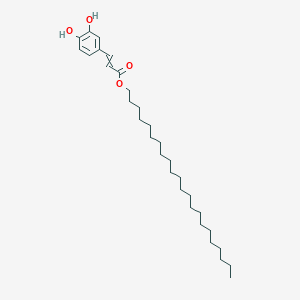
![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)
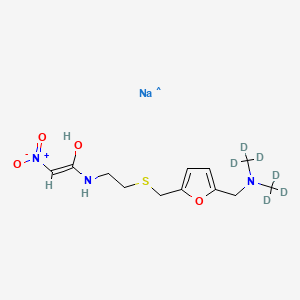
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
